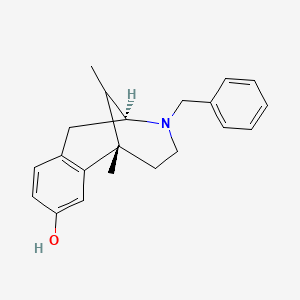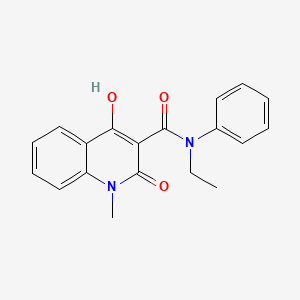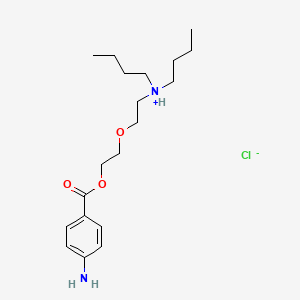
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dibutylamino group, an ethoxy group, and a p-aminobenzoate moiety, making it a versatile molecule with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride typically involves the reaction of p-aminobenzoic acid with 2-(2-(dibutylamino)ethoxy)ethanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods optimize reaction time and conditions to achieve high conversion rates and selectivity .
化学反応の分析
Types of Reactions
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .
科学的研究の応用
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to block nerve impulses by reducing the permeability of neuronal membranes to sodium ions, which is a common mechanism for local anesthetics . This action is mediated through its binding to sodium channels, thereby inhibiting the propagation of nerve signals.
類似化合物との比較
Similar Compounds
Benzocaine (ethyl p-aminobenzoate): A well-known local anesthetic with a similar structure but different substituents.
Procaine (diethylaminoethyl p-aminobenzoate): Another local anesthetic with a similar mechanism of action but different chemical structure.
2-(2-(Dimethylamino)ethoxy)ethanol: A related compound with similar functional groups but different applications
Uniqueness
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
78329-77-8 |
|---|---|
分子式 |
C19H33ClN2O3 |
分子量 |
372.9 g/mol |
IUPAC名 |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dibutylazanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-3-5-11-21(12-6-4-2)13-14-23-15-16-24-19(22)17-7-9-18(20)10-8-17;/h7-10H,3-6,11-16,20H2,1-2H3;1H |
InChIキー |
MJJMLLPNPKXZEY-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+](CCCC)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


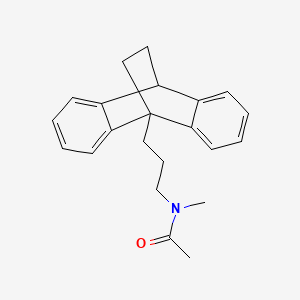
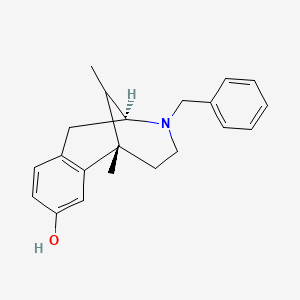

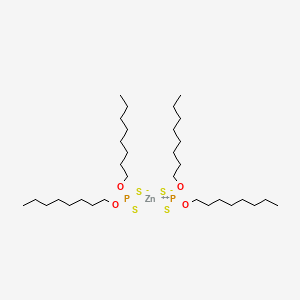

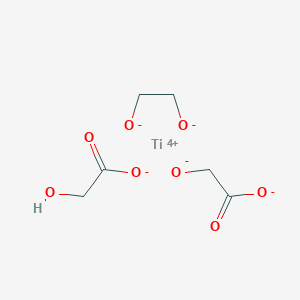
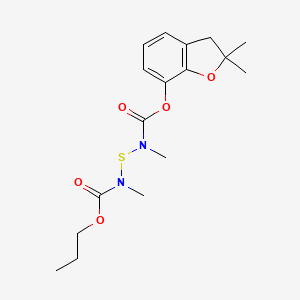
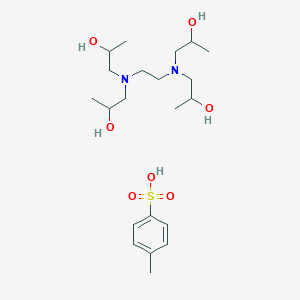

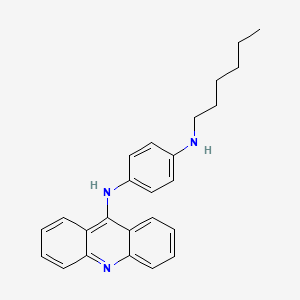
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
